molecular formula C8H8BrNO2 B8366140 3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol

3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol

Cat. No.: B8366140
M. Wt: 230.06 g/mol
InChI Key: VEYGZKMRFAOKHQ-UHFFFAOYSA-N
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Description

3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)oxetan-3-ol

InChI

InChI=1S/C8H8BrNO2/c9-7-1-6(2-10-3-7)8(11)4-12-5-8/h1-3,11H,4-5H2

InChI Key

VEYGZKMRFAOKHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=CN=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−20° C.) solution of 3,5-dibromopyridine (1.2 g, 5.0 mmol) in THF (2 mL) is added a solution of isopropylmagnesium chloride-lithium chloride complex in THF (1.7 M, 2.9 mL, 4.9 mmol). The resultant mixture is stirred warming to −10° C. for 30 min. The mixture is recooled to −20° C. and 3-oxetanone (432 mg, 6.0 mmol) is added. After stirring for 1 h, the reaction is quenched with saturated aqueous ammonium chloride solution and is extracted with EtOAc. The combined organic extracts are washed with water and brine, dried (MgSO4) and concentrated under reduced pressure. Purification by silica gel column (0-10% MeOH in DCM) provided 3-(5-bromo-pyridin-3-yl)-oxetan-3-ol (320 mg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
432 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.9 mL
Type
solvent
Reaction Step Four

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